molecular formula C17H27NO B4619299 1-[4-(2,4-dimethylphenoxy)butyl]piperidine

1-[4-(2,4-dimethylphenoxy)butyl]piperidine

Cat. No. B4619299
M. Wt: 261.4 g/mol
InChI Key: RJCMIWCXHFWJDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions, including modified Mannich condensation and one-pot multi-component reactions. For example, the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one through a modified Mannich condensation showcases the intricate steps often required in synthesizing these compounds, utilizing reactants like 2,4-dichlorobenzaldehyde and 3-pentanone in ethanol, resulting in compounds characterized by IR, 1H NMR, and elemental analysis (Dineshkumar & Parthiban, 2022).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized piperidine derivatives, revealing specific conformations and geometries. For instance, compounds like 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have been characterized to detail their crystalline structure, which helps in understanding the spatial arrangement and conformation of the piperidine ring within these molecules (Sudhakar et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. The interaction of piperidine rings with different substituents can lead to interesting chemical behaviors and properties, such as the synthesis of piperidinium salts and their use in further chemical synthesis, showcasing the versatility of piperidine compounds in chemical reactions (Krivokolysko et al., 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, including crystal structure, melting points, and solubility, are often determined through meticulous experimentation. Studies utilizing X-ray diffraction provide valuable insights into the crystal packing, molecular geometry, and intermolecular interactions, contributing to our understanding of how these properties influence the compound's physical state and stability (Sudhakar et al., 2005).

Chemical Properties Analysis

Investigating the chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with other molecules, is fundamental to comprehending their chemical behavior. For instance, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, provides insight into the factors that stabilize these compounds and influence their reactivity and potential applications in various fields (Mary et al., 2015).

Scientific Research Applications

Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes

Research has focused on the development of poly(arylene piperidinium) compounds for use as anion exchange membranes (AEMs) in alkaline fuel cells. These materials are synthesized without alkali-sensitive aryl ether bonds or benzylic sites to enhance their alkaline stability. Poly(terphenyl dimethylpiperidinium), in particular, shows excellent performance with no structural degradation in harsh alkaline environments and high OH− conductivity, making it suitable for fuel cell applications (Olsson, Pham, & Jannasch, 2018).

Antioxidant and Anti-Inflammatory Activity

Another study explored the antioxidant and anti-inflammatory properties of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. The compound exhibited significant anti-inflammatory activity comparable to the standard drug dexamethasone and showed concentration-dependent antioxidant activity, suggesting potential for therapeutic applications (Tharini & Sangeetha, 2015).

Aluminum and Gallium Hydrazides as Active Lewis Pairs

The study of aluminum and gallium hydrazides, derived from piperidine, demonstrated their ability to act as active Lewis pairs capable of activating C–H bonds of moderately acidic substrates. This property suggests their utility in chemical synthesis and catalysis, highlighting the versatility of piperidine-based compounds (Uhl et al., 2016).

Intramolecular Pyridine-Based Frustrated Lewis Pairs

Investigations into intramolecular pyridine-based frustrated Lewis pairs, involving modifications of piperidine, have provided insights into their low reactivity towards hydrogen, THF, acetonitrile, and CO2 due to a short intramolecular B-N distance. These findings have implications for the development of new catalytic systems and synthetic methodologies (Körte et al., 2015).

Corrosion Inhibition

Piperidine and its derivatives have been studied for their potential as corrosion inhibitors for copper in acidic environments. Research indicates that these compounds can effectively retard the corrosion process by blocking anodic reaction sites, suggesting their application in materials protection and preservation (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

properties

IUPAC Name

1-[4-(2,4-dimethylphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-15-8-9-17(16(2)14-15)19-13-7-6-12-18-10-4-3-5-11-18/h8-9,14H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCMIWCXHFWJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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